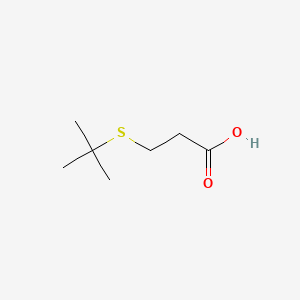

3-(tert-Butylsulfanyl)propanoic acid

Description

3-(tert-Butylsulfanyl)propanoic acid is a sulfur-containing carboxylic acid derivative characterized by a tert-butylsulfanyl (-S-tBu) group attached to the β-carbon of the propanoic acid backbone. This structural motif confers unique steric and electronic properties, distinguishing it from other propanoic acid derivatives. Applications of such compounds span antimicrobial agents, aroma constituents, and pharmaceutical intermediates .

Properties

CAS No. |

927-91-3 |

|---|---|

Molecular Formula |

C7H14O2S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

3-tert-butylsulfanylpropanoic acid |

InChI |

InChI=1S/C7H14O2S/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) |

InChI Key |

MMLQWAQADPXFSD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SCCC(=O)O |

Canonical SMILES |

CC(C)(C)SCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(tert-Butylsulfanyl)propanoic acid with key analogs based on substituent groups, sources, and bioactivities.

Sulfur-Containing Propanoic Acid Derivatives

Key Observations :

- The tert-butylsulfanyl group introduces significant steric hindrance, likely reducing volatility compared to methylthio esters, which are critical for aroma diffusion in fruits .

- Methylthio esters exhibit higher concentrations in natural sources (e.g., pineapples) due to their smaller size and biosynthetic accessibility.

Halogenated Phenylpropanoic Acid Derivatives

Key Observations :

- Chlorination enhances antimicrobial potency compared to non-halogenated analogs.

- Marine-derived chlorinated phenylpropanoic acids demonstrate the role of electronegative substituents in targeting bacterial membranes .

Heterocyclic and Aromatic Substituted Derivatives

Structural and Functional Trends

- Steric Effects: The tert-butyl group likely reduces reactivity and volatility compared to methyl or ethyl thioethers, making it more suited for non-volatile applications (e.g., drug intermediates).

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in ) enhance antimicrobial activity, whereas electron-donating thioethers (e.g., -SMe in ) favor aroma volatility.

- Bioactivity : Chlorinated derivatives exhibit targeted antimicrobial effects, whereas thioether esters contribute to flavor profiles. The tert-butylsulfanyl analog may occupy a niche in stability-focused applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(tert-Butylsulfanyl)propanoic acid to maximize yield and purity?

- Methodological Answer : Synthesis optimization typically involves selecting thiol-ene coupling or nucleophilic substitution reactions. For example, tert-butyl thiol can react with acrylic acid derivatives under basic conditions. Evidence from analogous compounds (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) suggests that adjusting reaction temperature (40–60°C), using anhydrous solvents (e.g., DMF), and controlling stoichiometric ratios (1:1.2 thiol:acrylate) improve E:Z isomer ratios and yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures enhances purity (>95%).

Q. What analytical techniques are recommended for structural characterization of 3-(tert-Butylsulfanyl)propanoic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: tert-butyl group (δ ~1.3 ppm, singlet) and propanoic acid protons (δ ~2.5–3.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 191.1).

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves bond angles and hydrogen-bonding patterns, as demonstrated for structurally related 3-[4-(trifluoromethyl)phenyl]propanoic acid .

Q. How does pH influence the solubility and stability of 3-(tert-Butylsulfanyl)propanoic acid in aqueous solutions?

- Methodological Answer : The compound’s solubility increases in alkaline conditions (pH >8) due to deprotonation of the carboxylic acid group (pKa ~4.5). Stability studies require HPLC monitoring under varying pH (2–10) and temperatures (25–40°C). For example, sulfated derivatives (e.g., 3-[3-(sulfooxy)phenyl]propanoic acid) show pH-dependent hydrolysis rates, with acidic conditions accelerating degradation . Buffer systems (PBS, Tris-HCl) are recommended for in vitro assays.

Advanced Research Questions

Q. What reaction mechanisms govern the thiol-ene coupling of tert-butyl thiol with unsaturated acids to form 3-(tert-Butylsulfanyl)propanoic acid?

- Methodological Answer : The reaction proceeds via a radical or Michael addition mechanism. Radical-initiated pathways (using AIBN or UV light) favor anti-Markovnikov addition, while base-catalyzed Michael addition (e.g., with DBU) targets α,β-unsaturated esters. Computational modeling (DFT) can predict regioselectivity, as shown in studies on similar thiol-acrylate systems . Kinetic studies via in-situ FT-IR or NMR track intermediate formation.

Q. How do phase II metabolic enzymes modify 3-(tert-Butylsulfanyl)propanoic acid, and what are the resulting metabolites?

- Methodological Answer : In vivo, sulfotransferases (e.g., SULT1A3) may catalyze sulfation of phenolic derivatives, while UDP-glucuronosyltransferases mediate glucuronidation. For example, 3-(4-hydroxyphenyl)propanoic acid is metabolized to 3-(4-sulfooxyphenyl)propanoic acid in humans . Metabolite identification requires LC-MS/MS with collision-induced dissociation (CID) and comparison to synthetic standards.

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Validate computational models by:

- Benchmarking against experimental crystallographic data (e.g., bond lengths in [12]).

- Incorporating implicit solvent models (e.g., COSMO-RS) to simulate reaction environments.

- Cross-referencing with kinetic studies (e.g., Arrhenius plots for activation energy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.